1-(4-Bromophenyl)piperidin-2-one

Overview

Description

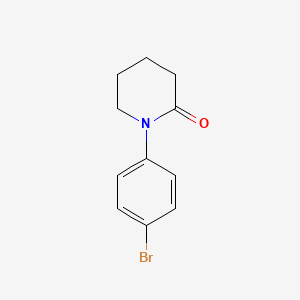

1-(4-Bromophenyl)piperidin-2-one is an organic compound with the molecular formula C11H12BrNO. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)piperidin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1-(4-Bromophenyl)piperidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It is known to act as a full agonist at the μ-opioid receptor (MOR), which is involved in pain modulation and other physiological processes. The compound’s binding to MOR results in analgesic effects, which are reversed by opioid antagonists .

Comparison with Similar Compounds

1-(4-Bromophenyl)piperidin-2-one can be compared with other similar compounds, such as:

Brorphine: A piperidine-based opioid analgesic with a similar structure but different pharmacological properties.

Benzylfentanyl: Another opioid analgesic with structural similarities but distinct effects and potency.

Bezitramide: An opioid listed in Schedule I of the 1961 Convention, with a chemical structure similar to that of this compound

Biological Activity

1-(4-Bromophenyl)piperidin-2-one, commonly referred to as 4-bromo piperidinone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H12BrN

- Molecular Weight : 240.12 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and the piperidine ring contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and enzymes:

- Dopamine Receptor Modulation : Research indicates that this compound may act as a dopamine receptor antagonist, which can influence mood and behavior, making it a candidate for studying neuropsychiatric disorders.

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as serotonin and norepinephrine.

Biological Activity Overview

The compound exhibits several biological activities that are crucial for its therapeutic applications:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antidepressant Study :

- Antipsychotic Research :

- Analgesic Properties :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromophenyl)piperidin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a 4-bromophenyl moiety to a piperidin-2-one scaffold. Key steps include nucleophilic substitution or cross-coupling reactions. For example, chiral separation via flash column chromatography (SiO₂, 0–36% ethanol/ethyl acetate in petroleum ether) can improve enantiomeric purity, as demonstrated in related piperidinone derivatives . Optimization of reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) enhances yield. Post-synthesis purification using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

- Methodological Answer :

- NMR : H and C NMR identify the lactam ring (δ ~3.5 ppm for N–CH₂) and bromophenyl group (δ ~7.5 ppm for aromatic protons). Tautomerism in solution may require variable-temperature NMR to resolve dynamic equilibria.

- IR : Stretching frequencies at ~1650 cm confirm the lactam carbonyl. Hydrogen bonding interactions (e.g., N–H∙∙∙O) alter absorption bands, necessitating comparison with crystallographic data .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHBrNO) and isotopic patterns for bromine.

Advanced Research Questions

Q. How can researchers address challenges in the crystallographic refinement of this compound, especially regarding hydrogen bonding networks and potential twinning?

- Methodological Answer :

- Software : Use SHELXL for refinement, leveraging its robust handling of hydrogen bonding and anisotropic displacement parameters . For twinned crystals, employ the Flack x parameter (based on incoherent scattering) instead of Rogers’ η, as x avoids false chirality-polarity indications in near-centrosymmetric structures .

- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify motifs like or , which reveal packing patterns and stability implications .

Q. What strategies are recommended for resolving contradictions in NMR data caused by tautomeric equilibria or dynamic processes in solution?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at 25°C to –40°C to slow exchange processes, revealing hidden proton splitting.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict tautomeric energy barriers and compare with experimental shifts.

- Isotopic Labeling : Substitute H with H in exchangeable positions (e.g., lactam N–H) to suppress dynamic effects .

Q. How can computational methods be integrated with experimental data to predict and verify the reactivity of the bromophenyl substituent in further functionalization reactions?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the bromophenyl ring. For Suzuki-Miyaura coupling, predict activation energies for Pd-catalyzed cross-coupling with aryl boronic acids.

- Experimental Validation : Use X-ray photoelectron spectroscopy (XPS) to confirm C–Br bond cleavage post-reaction. Compare with computational IR spectra for intermediates .

Q. What methodologies are effective in analyzing hydrogen bonding patterns and their impact on the solid-state properties of this compound?

- Methodological Answer :

- Single-Crystal XRD : Determine bond lengths and angles for N–H∙∙∙O interactions. Correlate with melting point (mp) and solubility data.

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br∙∙∙H or π∙∙∙π interactions) using CrystalExplorer.

- Thermogravimetric Analysis (TGA) : Link hydrogen bonding strength (e.g., dimeric vs. chain motifs) to thermal stability .

Q. How can researchers design experiments to study the lactam ring's stability under varying pH and temperature conditions?

- Methodological Answer :

- Kinetic Studies : Monitor ring-opening hydrolysis via HPLC at pH 1–12 and 25–80°C. Use pseudo-first-order kinetics to derive rate constants.

- Degradation Product Identification : Isolate intermediates (e.g., 4-bromoaniline derivatives) using LC-MS and compare with synthetic standards .

Properties

IUPAC Name |

1-(4-bromophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYSBMQFKWYEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640940 | |

| Record name | 1-(4-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27471-43-8 | |

| Record name | 1-(4-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.